2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
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Overview
Description
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H13FN2O3S It is characterized by the presence of a fluorinated nitrophenyl group attached to a sulfanyl linkage, which is further connected to a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves the following steps:
Thiol Formation: The nitro-substituted fluorobenzene is then reacted with a thiol reagent, such as thiourea, under basic conditions to form the corresponding thiol derivative.
Amidation: The thiol derivative is subsequently reacted with N,N-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit Enzymes: The nitrophenyl and sulfanyl groups can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzamide: Lacks the dimethyl groups on the benzamide moiety.
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N-methylbenzamide: Contains only one methyl group on the benzamide moiety.
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-diethylbenzamide: Contains ethyl groups instead of methyl groups on the benzamide moiety.
Uniqueness
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to the presence of both the fluorinated nitrophenyl group and the dimethylbenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823789-69-1 |
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Molecular Formula |
C15H13FN2O3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H13FN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3 |
InChI Key |
DPEONGKRFZTQMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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